Ethyl 2-Fluoropropionate

Catalog No.
S1527321
CAS No.
349-43-9
M.F
C5H9FO2
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-Fluoropropionate

CAS Number

349-43-9

Product Name

Ethyl 2-Fluoropropionate

IUPAC Name

ethyl 2-fluoropropanoate

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

ODMITNOQNBVSQG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)F

Synonyms

2-Fluoropropanoic Acid Ethyl Ester; 2-Fluoropropionic Acid Ethyl Ester; Ethyl 2-Fluoropropanoate; Ethyl α-Fluoropropionate; NSC 102760

Canonical SMILES

CCOC(=O)C(C)F

Ethyl 2-Fluoropropionate is a chemical compound with the molecular formula C5H9FO2C_5H_9FO_2 and a CAS number of 349-43-9. It appears as a colorless liquid with a boiling point of approximately 125 °C and a melting point of -29 °C. This compound is recognized for its stability under proper conditions and is classified as a flammable liquid, posing risks of skin and eye irritation upon contact . Ethyl 2-Fluoropropionate serves as an important reagent in various

Organic Synthesis:

  • Building Block for Fluorinated Molecules: Ethyl 2-fluoropropionate serves as a valuable building block for synthesizing various fluorinated molecules, including pharmaceuticals, agrochemicals, and materials science research. The presence of the fluorine atom introduces unique properties like altered reactivity and increased metabolic stability. Source: Sigma-Aldrich, "Ethyl-2-Fluoropropionate":
  • Nucleophilic Substitution Reactions: The molecule's reactive ester group allows it to participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into its structure. This versatility makes it a useful intermediate in the synthesis of complex organic molecules. Source: TCI America, "Ethyl 2-Fluoropropionate":

Biological Research:

  • Investigating Fluorine Metabolism: Ethyl 2-fluoropropionate can be used as a probe molecule to study the metabolism of fluorine-containing compounds in living organisms. This helps researchers understand the mechanisms by which such compounds are absorbed, distributed, and eliminated by the body. Source: VWR, "Ethyl-2-fluoropropionate ≥97%":
  • Potential Therapeutic Applications: While research is ongoing, preliminary studies suggest that ethyl 2-fluoropropionate derivatives could have potential therapeutic applications in various areas, including cancer treatment and neurodegenerative diseases. However, further investigation is needed to confirm these potential benefits and ensure their safety and effectiveness.
, primarily involving nucleophilic substitutions and fluorination processes. It is commonly used as a reagent in the synthesis of nicotinic acid receptor ligands, showcasing its utility in medicinal chemistry . The compound can also participate in reactions with nucleophilic agents, where it acts as an electrophile due to the presence of the fluorine atom, which enhances its reactivity compared to other similar esters.

Several methods exist for synthesizing Ethyl 2-Fluoropropionate:

  • Fluorination of 2-Chloropropionate: This method involves reacting 2-chloropropionic acid ethyl ester with hydrogen fluoride in the presence of a catalyst at elevated temperatures (50-200 °C). The yield can reach up to 83% under optimized conditions .
  • Direct Fluorination: Another approach utilizes potassium fluoride with an addition agent to facilitate the reaction, yielding high selectivity and efficiency while minimizing by-products .
  • Alternative Reagents: Various fluorinating agents have been explored, including sulfur trifluoride and other halogenating agents, which can also yield Ethyl 2-Fluoropropionate through different mechanisms .

Ethyl 2-Fluoropropionate finds applications in several fields:

  • Chemical Industry: It is utilized as a reagent for synthesizing various organic compounds, particularly those targeting nicotinic receptors.
  • Solvent: Due to its solvent properties, it can dissolve a wide range of substances, making it useful in

Interaction studies involving Ethyl 2-Fluoropropionate primarily focus on its reactivity with other chemical entities rather than biological interactions. Research indicates that it can effectively participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules. The compound's ability to act as an electrophile enhances its utility in various organic transformations .

Ethyl 2-Fluoropropionate has several structural analogs that share similar properties but differ in functional groups or substituents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl PropanoateC5H10O2C_5H_{10}O_2Lacks fluorine; used as a common ester
Methyl 2-FluoropropionateC4H7FO2C_4H_7FO_2Similar structure but with a methyl group instead
Ethyl 3-FluorobutanoateC5H9FO2C_5H_{9}FO_2Fluorine at a different position; alters reactivity
Isobutyl FluoroacetateC5H9FO2C_5H_{9}FO_2Similar reactivity but different carbon chain structure

Uniqueness: Ethyl 2-Fluoropropionate is distinct due to its specific fluorine positioning on the propionic acid backbone, which significantly influences its reactivity and potential biological activity compared to its analogs.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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